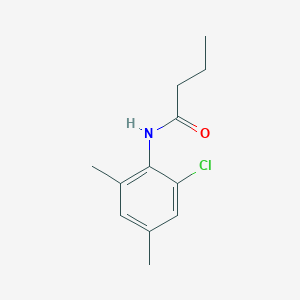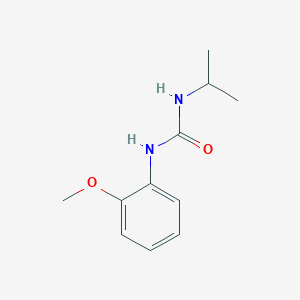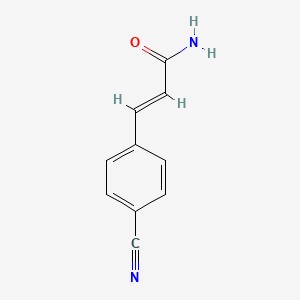
N-(2-chloro-4,6-dimethylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)butanamide, also known as Chloro-DMAA, is a synthetic compound that has gained attention in scientific research due to its potential as a performance-enhancing drug. This compound has been found to have similar effects to 1,3-dimethylamylamine (DMAA), a banned substance in many countries due to its potential health risks. Chloro-DMAA is a compound that is gaining interest in the scientific community due to its potential as a research tool in the field of pharmacology.
Mecanismo De Acción
N-(2-chloro-4,6-dimethylphenyl)butanamide is believed to work by increasing the release of neurotransmitters such as dopamine and norepinephrine in the brain. This leads to increased alertness, focus, and energy levels. N-(2-chloro-4,6-dimethylphenyl)butanamide has also been found to have vasoconstrictive effects, which may contribute to its potential as a performance-enhancing drug.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)butanamide has been found to have several biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which may contribute to its potential as a performance-enhancing drug. N-(2-chloro-4,6-dimethylphenyl)butanamide has also been found to increase the release of dopamine and norepinephrine in the brain, which may contribute to its potential as a treatment for ADHD and narcolepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4,6-dimethylphenyl)butanamide has several advantages and limitations for use in lab experiments. One advantage is that it has been found to have similar effects to DMAA, which is a compound that has been extensively studied. This makes it a useful tool for investigating the effects of DMAA and related compounds. However, one limitation is that N-(2-chloro-4,6-dimethylphenyl)butanamide has vasoconstrictive effects, which may make it unsuitable for use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research on N-(2-chloro-4,6-dimethylphenyl)butanamide. One direction is to investigate its potential as a treatment for conditions such as ADHD and narcolepsy. Another direction is to investigate its potential as a performance-enhancing drug. Further research is also needed to determine the safety and potential health risks associated with the use of N-(2-chloro-4,6-dimethylphenyl)butanamide. Finally, research is needed to investigate the effects of N-(2-chloro-4,6-dimethylphenyl)butanamide on different types of cells and tissues, which may provide insights into its mechanisms of action.
Métodos De Síntesis
The synthesis of N-(2-chloro-4,6-dimethylphenyl)butanamide is a complex process that involves several steps. The first step involves the reaction of 2,4-dimethylphenol with thionyl chloride to form 2-chloro-4,6-dimethylphenol. This compound is then reacted with chloroacetyl chloride to form N-(2-chloro-4,6-dimethylphenyl)acetamide. Finally, this compound is reacted with butanoyl chloride to form N-(2-chloro-4,6-dimethylphenyl)butanamide.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,6-dimethylphenyl)butanamide has been found to have potential as a research tool in the field of pharmacology. It has been shown to have similar effects to DMAA, which is a compound that has been found to have potential as a performance-enhancing drug. N-(2-chloro-4,6-dimethylphenyl)butanamide has been used in research studies to investigate its effects on the central nervous system and to determine its potential as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-4-5-11(15)14-12-9(3)6-8(2)7-10(12)13/h6-7H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXFMQPSKDLOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)
![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)




![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)

![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
![1-[(5-Bromopyridin-3-yl)carbonyl]azepane](/img/structure/B7458848.png)
![4'-(Methylsulfonyl)[1,1'-biphenyl]-2-amine](/img/structure/B7458873.png)
![3-bromo-N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7458888.png)